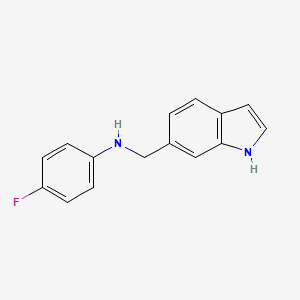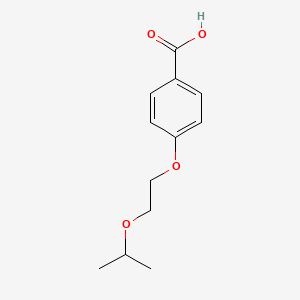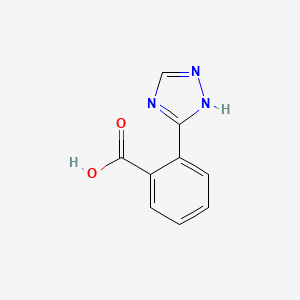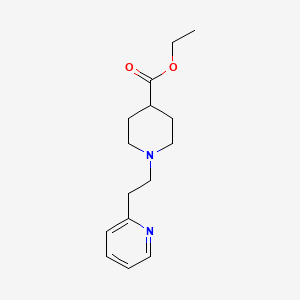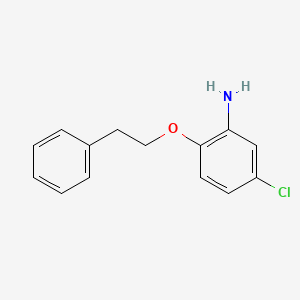
5-Chloro-2-(2-phenylethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(2-phenylethoxy)aniline is a chlorinated aniline derivative, a class of compounds that are significant in the field of synthetic chemistry and pharmaceuticals. These compounds are often used as building blocks in the synthesis of various chemical entities. The presence of the chlorine atom and the phenylethoxy group in the molecule suggests that it may have unique properties and reactivity patterns that could be exploited in medicinal chemistry and other chemical synthesis applications .
Synthesis Analysis
The synthesis of chlorinated anilines, such as this compound, can be achieved through methods like photo-redox and organo co-catalyzed chlorination. This approach provides excellent mono-chlorination selectivity and is applicable to a wide range of substrates. It is particularly advantageous for the late-stage modification of drug molecules, which is a critical aspect of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of chlorinated anilines can be studied using vibrational spectroscopy techniques such as FT-IR and FT-Raman. These methods, along with density functional theory (DFT) calculations, can provide insights into the optimized geometry, vibrational wavenumbers, and the presence of various functional groups within the molecule. The influence of the chlorine substituent on the vibrational wavenumbers can be compared to that of aniline and other substituted anilines .
Chemical Reactions Analysis
Chlorinated anilines undergo various chemical reactions, including photocatalysis, which can be influenced by factors such as solution pH and the presence of peroxide. For instance, the photocatalysis of 2-chloroaniline can be enhanced by the introduction of low levels of H2O2 under UV light. The reaction rate is sensitive to pH, with lower rates observed at acidic pH due to the pre-adsorption of the chloroaniline onto the photocatalyst surface .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated anilines can be characterized using a combination of spectroscopic and computational methods. The molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap analysis, can reveal the electron density distribution within the molecule. The thermodynamic parameters, which are temperature-dependent, can be illustrated through correlation graphs. These analyses provide a comprehensive understanding of the molecule's reactivity and stability .
Relevant Case Studies
Case studies involving chlorinated anilines often focus on their applications and environmental impact. For example, the antimicrobial, antioxidant, and larvicidal activities of novel chlorinated aniline derivatives have been investigated, demonstrating their potential in various biological applications . Additionally, the determination of aniline and chloroaniline in industrial wastewater highlights the environmental relevance of these compounds and the need for efficient analytical methods to monitor their presence .
Aplicaciones Científicas De Investigación
Synthesis and Material Chemistry
The compound 5-Chloro-2-(2-phenylethoxy)aniline is used in various synthesis processes. One notable application is in the double Suzuki cross-coupling reaction, a process used for synthesizing compounds with reactive chloro groups and alkoxy side chains. This method is integral for constructing large hetero-atom bridged macrocycles, which are valuable in supramolecular and material chemistry (Naseer & Hameed, 2012).
Fluorescence Quenching Studies
Studies on fluorescence quenching, especially using boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid (5CMPBA), involve aniline as a quencher. Such research is essential for understanding the conformational changes in solutes and contributes significantly to the field of luminescence and photochemistry (Geethanjali et al., 2015).
Biocide Synthesis
Anilines, including derivatives of this compound, are used in synthesizing biocides. These compounds, effective against a range of biological targets, are significant in developing new pest control strategies and antimicrobial agents (Asaad et al., 1988).
Sensor Development
Research in sensor technology utilizes anilines for their redox chemistry and pH-dependent properties. For instance, poly(aniline), a polymer derived from aniline, is used in creating nonenzymatic glucose sensors. This application is crucial in the development of advanced biomedical devices and monitoring systems (Shoji & Freund, 2001).
Safety and Hazards
While specific safety and hazard information for 5-Chloro-2-(2-phenylethoxy)aniline is not available, general precautions for handling anilines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
5-chloro-2-(2-phenylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXNGDMGABPLTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649860 |
Source


|
| Record name | 5-Chloro-2-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
648926-16-3 |
Source


|
| Record name | 5-Chloro-2-(2-phenylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=648926-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)
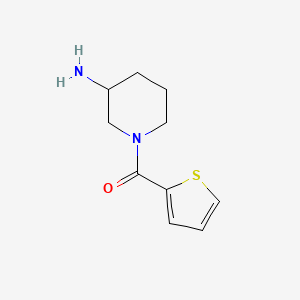
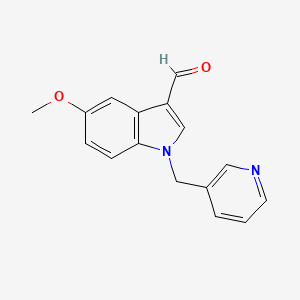
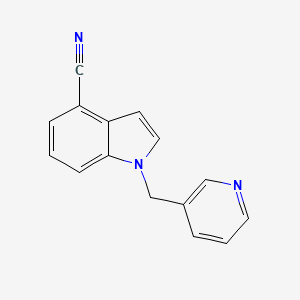
![(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide](/img/structure/B1328214.png)
![N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine](/img/structure/B1328218.png)
